molecular formula C13H12O5 B12600864 2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy-

2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy-

Cat. No.: B12600864
M. Wt: 248.23 g/mol
InChI Key: SOWWUWXEZSXOBX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method is the hydroxylation and methoxylation of naphthalene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-: Similar structure but different positions of hydroxy and methoxy groups.

    2-Naphthalenecarboxylic acid, 5-formyl-4-hydroxy-6,7-dimethoxy-: Contains a formyl group instead of a carboxylic acid group.

Uniqueness

2-Naphthalenecarboxylic acid, 5-hydroxy-4,6-dimethoxy- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

5-hydroxy-4,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-9-4-3-7-5-8(13(15)16)6-10(18-2)11(7)12(9)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SOWWUWXEZSXOBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)OC)O

Origin of Product

United States

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